molecular formula C15H10F3N3 B12901083 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole CAS No. 59583-11-8

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole

Cat. No.: B12901083
CAS No.: 59583-11-8
M. Wt: 289.25 g/mol
InChI Key: KPKFLJOKFSFNGP-UHFFFAOYSA-N
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Description

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to the triazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the Sonogashira coupling reaction.

    Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other triazole derivatives .

Properties

CAS No.

59583-11-8

Molecular Formula

C15H10F3N3

Molecular Weight

289.25 g/mol

IUPAC Name

5-phenyl-1-[3-(trifluoromethyl)phenyl]triazole

InChI

InChI=1S/C15H10F3N3/c16-15(17,18)12-7-4-8-13(9-12)21-14(10-19-20-21)11-5-2-1-3-6-11/h1-10H

InChI Key

KPKFLJOKFSFNGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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